1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)-
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Overview
Description
1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)- is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of 1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)- typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One efficient method includes reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acetonitrile as a solvent and mild temperatures to ensure high yields and purity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications, including antiviral and antibacterial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)- exerts its effects involves its interaction with various molecular targets and pathways. For example, its anticancer activity is influenced by the presence of electron-donating groups, which enhance its ability to inhibit cancer cell growth . The compound’s structure allows it to interact with biopolymers in the living system, making it effective in various therapeutic applications .
Comparison with Similar Compounds
1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)- can be compared with other similar compounds, such as:
6-Bromo-1H-benzimidazole: Lacks the methoxyphenyl group, which may reduce its range of applications.
2-Bromo-1H-benzimidazole: Used in the synthesis of benzimidazole nucleosides as antiviral agents.
1H-Benzimidazole, 6-bromo-2-(diethoxymethyl)-: . The uniqueness of 1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)- lies in its specific substitutions, which enhance its chemical reactivity and potential for various applications.
Properties
Molecular Formula |
C14H11BrN2O |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
6-bromo-2-(2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11BrN2O/c1-18-13-5-3-2-4-10(13)14-16-11-7-6-9(15)8-12(11)17-14/h2-8H,1H3,(H,16,17) |
InChI Key |
SRIHUFDLJXTZEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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